2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine
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Overview
Description
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3,5-trichlorobenzonitrile with difluoropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The pyrimidine ring can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
3,5-Difluoro-2,4,6-trinitrophenol: Another fluorinated compound with different functional groups and applications.
Uniqueness
2,4-Difluoro-5-(2,3,5-trichlorophenyl)pyrimidine is unique due to the specific arrangement of fluorine and chlorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H3Cl3F2N2 |
---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
2,4-difluoro-5-(2,3,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl3F2N2/c11-4-1-5(8(13)7(12)2-4)6-3-16-10(15)17-9(6)14/h1-3H |
InChI Key |
UGSLCVCTKSDAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CN=C(N=C2F)F)Cl)Cl)Cl |
Origin of Product |
United States |
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